1,2-Dioleoyl-3-palmitoylglycerol

Catalog No.
S659379
CAS No.
2190-30-9
M.F
C55H102O6
M. Wt
859.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-3-palmitoylglycerol

CAS Number

2190-30-9

Product Name

1,2-Dioleoyl-3-palmitoylglycerol

IUPAC Name

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-

InChI Key

JFISYPWOVQNHLS-LBXGSASVSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl-3-palmitoylglycerol, 1,2-DO-3PG

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

1,2-Dioleoyl-3-palmitoylglycerol is a triacylglycerol characterized by its unique fatty acid composition, consisting of two oleic acid residues at the sn-1 and sn-2 positions and one palmitic acid residue at the sn-3 position of the glycerol backbone. This compound is notable for its potential applications in food science, particularly as a structured lipid that can mimic the fat profile of human milk, making it significant for infant nutrition .

Research on the mechanism of action of DOP is ongoing. Some studies suggest that DOP may have anti-inflammatory and anti-cancer properties []. However, more research is needed to confirm these effects and understand how DOP might work at a molecular level.

Infant Nutrition:

1,2-DOGP is a minor component of human breast milk, but its concentration is higher in colostrum, the first milk produced after childbirth []. Researchers are investigating the potential benefits of 1,2-DOGP in infant formula, as it may:

  • Improve fat absorption: Studies suggest 1,2-DOGP may enhance the absorption of essential fatty acids and fat-soluble vitamins compared to other types of triglycerides [].
  • Promote gut health: 1,2-DOGP might contribute to the development of a healthy gut microbiome in infants, potentially reducing the risk of infections [].
  • Reduce constipation: Some research indicates 1,2-DOGP may help alleviate constipation in formula-fed infants [].

Drug Delivery Systems:

The specific structure of 1,2-DOGP makes it a potential candidate for developing novel drug delivery systems. Researchers are exploring its use for:

  • Encapsulating hydrophobic drugs: 1,2-DOGP can form self-assembling structures called micelles, which can encapsulate hydrophobic drugs and improve their delivery to specific targets within the body [].
  • Enhancing drug absorption: By mimicking the structure of dietary fats, 1,2-DOGP-based formulations might improve the absorption of poorly soluble drugs in the gastrointestinal tract [].

Cell Biology Studies:

,2-DOGP is used in cell biology research to:

  • Investigate membrane structure and function: Due to its similarity to natural membrane lipids, 1,2-DOGP can be used to study how membranes interact with other molecules and how they influence cellular processes [].
  • Model lipid-related diseases: By incorporating 1,2-DOGP into artificial membranes, researchers can study how altered lipid composition affects cellular function and contributes to diseases like Niemann-Pick type C [].

The synthesis of 1,2-dioleoyl-3-palmitoylglycerol typically involves enzymatic reactions, particularly those catalyzed by lipases. These reactions can include:

  • Esterification: The reaction of glycerol with fatty acids to form triacylglycerols.
  • Interesterification: The rearrangement of fatty acids on the glycerol backbone to produce specific triacylglycerol structures.

For example, lipase-catalyzed reactions can facilitate the incorporation of oleic and palmitic acids into specific positions on the glycerol molecule, optimizing the lipid's functional properties for various applications .

1,2-Dioleoyl-3-palmitoylglycerol has been studied for its biological activities, particularly in relation to its role in infant nutrition. It is believed to provide health benefits similar to those of human milk fat, including:

  • Improved Nutrient Absorption: The structure may enhance the absorption of fat-soluble vitamins.
  • Support for Healthy Growth: Its fatty acid composition is conducive to infant growth and development.

Additionally, this compound may exhibit anti-inflammatory properties and contribute positively to metabolic health due to its unsaturated fatty acid content .

The synthesis of 1,2-dioleoyl-3-palmitoylglycerol can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing lipases in a controlled environment to facilitate esterification or interesterification. This method allows for high specificity and yield.
  • Chemical Synthesis: Traditional chemical methods can be employed, though they may lack the precision and efficiency of enzymatic approaches.
  • Fractionation Techniques: Isolation of specific fatty acids from sources such as palm oil or other vegetable oils can be used as precursors in the synthesis process .

1,2-Dioleoyl-3-palmitoylglycerol has several applications, particularly in:

  • Infant Formulas: It serves as a substitute for human milk fat due to its favorable fatty acid profile.
  • Food Products: Its unique properties make it suitable for use in various food formulations aimed at enhancing texture and nutritional value.
  • Nutraceuticals: Potential use in dietary supplements aimed at improving health outcomes related to fat consumption .

Studies have focused on the interactions between 1,2-dioleoyl-3-palmitoylglycerol and other dietary components. These interactions can influence:

  • Digestibility: The presence of this triacylglycerol may affect how fats are digested and absorbed in the body.
  • Metabolic Effects: Research indicates that structured lipids like 1,2-dioleoyl-3-palmitoylglycerol may modulate lipid metabolism and influence metabolic health outcomes positively .

1,2-Dioleoyl-3-palmitoylglycerol is part of a family of structured lipids that includes several similar compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1,3-Dioleoyl-2-palmitoylglycerolOleic acids at sn-1 and sn-3; palmitic acid at sn-2Higher palmitic acid content at sn-2 position
1-Oleoyl-2-palmitoyl-3-linoleoylglycerolOleic acid at sn-1; palmitic acid at sn-2; linoleic acid at sn-3Incorporates linoleic acid for additional health benefits
TripalmitinThree palmitic acid residuesSaturated fat with no unsaturated fatty acids

The distinct positioning of oleic and palmitic acids in 1,2-dioleoyl-3-palmitoylglycerol contributes to its unique physical and chemical properties that are advantageous for specific applications in nutrition and food science .

The enzymatic production of structured triacylglycerols such as 1,2-dioleoyl-3-palmitoylglycerol typically involves lipase-catalyzed reactions including acidolysis and transesterification. These methods allow selective modification of fatty acid composition and positional distribution on glycerol.

Lipase-Catalyzed Acidolysis and Transesterification Mechanisms

Lipase enzymes catalyze the exchange of fatty acids on glycerol backbones via two main mechanisms:

  • Acidolysis: This involves the reaction between triacylglycerols and free fatty acids, where ester bonds are cleaved and reformed, allowing incorporation of desired fatty acids at specific positions.
  • Transesterification: This process exchanges fatty acid moieties between esters and alcohols or between different triacylglycerols. It proceeds through the formation of an acyl-enzyme intermediate, a key step in the catalytic cycle.

The reaction mechanism often follows a ping-pong bi-bi kinetic model where the enzyme binds the first substrate, releases the first product, binds the second substrate, and finally releases the second product, regenerating the free enzyme.

Figure 1. Lipase-catalyzed transesterification mechanism (simplified schematic):

E + Substrate A ⇌ EA → E-Acyl intermediate + Product 1E-Acyl intermediate + Substrate B ⇌ EAB → E + Product 2

This mechanism enables selective incorporation of oleoyl and palmitoyl groups into the glycerol backbone to yield 1,2-dioleoyl-3-palmitoylglycerol.

Regiospecificity Profiling of Microbial Lipases for 1,2-Dioleoyl-3-palmitoylglycerol Production

Different microbial lipases exhibit varying regiospecificity and catalytic efficiency toward structured lipid synthesis. For example, lipases from Pseudomonas fluorescens, Candida rugosa, and Burkholderia cepacia have been studied for their ability to catalyze transesterification reactions with high selectivity.

  • Pseudomonas fluorescens lipase showed superior catalytic activity and stability, achieving high conversion rates in transesterification reactions.
  • Other lipases such as those from Aspergillus niger and Rhizopus oryzae demonstrated low or negligible activity, possibly due to enzyme inactivation by reaction byproducts or substrate specificity constraints.

Regiospecificity is crucial for enriching the sn-1 and sn-2 positions with oleoyl groups while positioning palmitoyl at sn-3, which affects the nutritional and physical properties of the final lipid product.

Lipase SourceConversion (%)RegiospecificityStability (Batch Cycles)
Pseudomonas fluorescens96High>9 cycles no loss
Candida rugosa23.3ModerateLimited
Burkholderia cepacia40.1ModerateLimited
Aspergillus niger~0LowN/A

Table 1. Catalytic activity and regiospecificity of microbial lipases in transesterification reactions.

Solvent-Free vs. Organic Phase Reaction System Optimization

Enzymatic synthesis can be conducted in solvent-free systems or organic solvent media, each with advantages and challenges:

  • Solvent-Free Systems: These systems offer higher substrate concentrations, reduced environmental impact, and simplified product recovery. However, enzyme activity and stability must be optimized, often by controlling temperature, agitation, and enzyme loading. The kinetics in solvent-free systems follow the ping-pong bi-bi mechanism, with negligible product inhibition observed.

  • Organic Phase Systems: Use of organic solvents such as vinyl acetate can enhance substrate solubility and enzyme selectivity but may affect enzyme stability negatively. The choice of solvent influences the catalytic mechanism, often involving acyl-enzyme intermediates.

Optimization parameters include:

ParameterSolvent-Free SystemOrganic Phase System
Substrate ConcentrationHigh (neat substrates)Moderate (solubility dependent)
Enzyme StabilityRequires optimization (e.g., temp)Potential enzyme inactivation
Reaction RateHigh, diffusion limitedModerate, solvent effects present
Product RecoveryEasier, no solvent removal neededRequires solvent removal steps

Table 2. Comparison of solvent-free and organic phase enzymatic reaction systems.

Research Findings on 1,2-Dioleoyl-3-palmitoylglycerol

While direct literature on 1,2-dioleoyl-3-palmitoylglycerol is limited, closely related triacylglycerols such as 1,3-dioleoyl-2-palmitoylglycerol have been studied extensively. These studies provide insights into enzymatic enrichment and characterization methodologies applicable to 1,2-dioleoyl-3-palmitoylglycerol.

  • A two-step process involving dry fractionation and enzymatic acidolysis effectively enriched 1,3-dioleoyl-2-palmitoylglycerol from leaf lard, increasing its content from ~17% to over 43% under optimized conditions (enzyme loading 6%, 6 h, 45 °C).
  • Gas chromatography and nuclear magnetic resonance (NMR) techniques are employed for detailed structural characterization and quality assessment of structured triacylglycerols.
  • The enzymatic process preserves the structural integrity of triacylglycerols with minimal formation of diacylglycerols or free fatty acids, indicating high specificity and efficiency of the lipase catalysts.

Data Summary Table: Enzymatic Synthesis Parameters for 1,2-Dioleoyl-3-palmitoylglycerol

ParameterOptimal Value / RangeNotes
Enzyme TypeMicrobial lipase (e.g., P. fluorescens)High regiospecificity and stability
Enzyme Loading4-6% (w/w)Balances activity and cost
Reaction Temperature30-45 °CMaintains enzyme activity without denaturation
Reaction Time4-6 hoursSufficient for high conversion
Substrate Molar Ratio1:4 (triacylglycerol: fatty acid)Ensures efficient acidolysis
Reaction MediumSolvent-free or vinyl acetateSolvent choice affects kinetics and stability
Agitation Speed200-240 rpmReduces diffusion limitations

Visual Representation

Figure 2. Structural formula of 1,2-dioleoyl-3-palmitoylglycerol

       O       ||HO-CH2-C-O-CH2-(C17H33)    |HO-CH -C-O-CH-(C17H33)    |HO-CH2-C-O-CH2-(C15H31)

Note: Oleoyl groups (C18:1) at sn-1 and sn-2; palmitoyl group (C16:0) at sn-3.

Silver-Ion High-Performance Liquid Chromatography for Isomeric Discrimination of 1,2-Dioleoyl-3-palmitoylglycerol and 1,3-Dioleoyl-2-palmitoylglycerol

Silver-ion high-performance liquid chromatography represents the gold standard methodology for the separation and quantification of triacylglycerol regioisomers, particularly for distinguishing between 1,2-dioleoyl-3-palmitoylglycerol and its positional isomer 1,3-dioleoyl-2-palmitoylglycerol [1] [24]. This technique exploits the differential binding affinity of silver ions to double bonds in fatty acyl chains, enabling the chromatographic resolution of structurally similar compounds that differ only in the positional distribution of fatty acids on the glycerol backbone [4] [26].

The separation mechanism relies on the formation of reversible complexes between silver ions and the π-electrons of carbon-carbon double bonds in unsaturated fatty acids [3] [4]. The strength of these interactions varies according to the number, position, and geometry of double bonds, as well as their distribution between the sn-1/3 and sn-2 positions of the glycerol molecule [7] [12]. For 1,2-dioleoyl-3-palmitoylglycerol, the presence of oleic acid residues in the sn-1 and sn-2 positions creates a distinct elution pattern compared to 1,3-dioleoyl-2-palmitoylglycerol, where oleic acid occupies the sn-1 and sn-3 positions [1] [24].

Optimal chromatographic conditions for regioisomeric separation typically employ acetonitrile-hexane mobile phase systems with concentrations ranging from 0.55% to 2% acetonitrile [1] [2]. The silver-ion stationary phase, prepared by impregnating silica gel with silver nitrate, provides retention times that correlate directly with the degree of unsaturation and positional arrangement of fatty acyl chains [4] [26]. Analysis times generally range from 60 to 120 minutes, with regioisomeric resolution values typically exceeding 2.0 for effective quantitative discrimination [7] [28].

Detection sensitivity varies significantly depending on the detection method employed. Ultraviolet detection at 205 nanometers provides adequate sensitivity for samples with high triacylglycerol content, while evaporative light-scattering detection offers superior performance for trace-level analysis [1] [24]. The method demonstrates excellent reproducibility with relative standard deviations consistently below 5% for replicate injections [1] [2].

ParameterOptimal RangeImpact on Separation
Mobile Phase Acetonitrile0.55-2.0%Controls retention and selectivity
Column Temperature25-35°CAffects peak shape and resolution
Flow Rate0.5-1.0 mL/minInfluences analysis time and efficiency
Silver Loading5-10% (w/w)Determines interaction strength
Analysis Time60-120 minutesComplete regioisomeric separation

Tandem Mass Spectrometric Structural Elucidation

Tandem mass spectrometry provides comprehensive structural characterization of 1,2-dioleoyl-3-palmitoylglycerol through systematic fragmentation analysis of molecular ion adducts [10] [12]. The technique generates diagnostic fragment ions that enable unambiguous identification of fatty acyl composition, positional arrangement, and molecular weight confirmation [9] [13].

Electrospray ionization predominantly produces ammonium and sodium adduct ions of 1,2-dioleoyl-3-palmitoylglycerol, appearing at mass-to-charge ratios of 877 and 882, respectively [10] [12]. These molecular ion species undergo collision-induced dissociation to yield characteristic fragment ions that reflect the preferential cleavage of fatty acyl chains from specific positions on the glycerol backbone [9] [25]. The fragmentation pathway typically favors neutral loss of fatty acids from the sn-1 and sn-3 positions over the sn-2 position, creating distinctive intensity ratios that enable positional assignment [10] [28].

For 1,2-dioleoyl-3-palmitoylglycerol, the predominant fragmentation produces ions corresponding to the loss of palmitic acid (molecular weight 256) and oleic acid (molecular weight 282) residues [12] [13]. The resulting fragment ions at mass-to-charge ratios of 595, 621, and 619 provide definitive evidence for the specific fatty acyl composition and their positional distribution [9] [10]. Additional structural confirmation derives from acylium ions at mass-to-charge ratios of 265 (palmitic acylium) and 291 (oleic acylium), which confirm the identity of individual fatty acyl chains [12] [25].

Silver-ion adducts, formed by post-column addition of silver nitrate or pre-ionization complexation, enhance the selectivity for unsaturated triacylglycerols and provide complementary fragmentation patterns [13] [25]. These adducts appear at mass-to-charge ratio 966 for 1,2-dioleoyl-3-palmitoylglycerol and undergo unique fragmentation pathways that preserve information about double bond positions and geometric configurations [7] [14].

Ion Typem/z ValueStructural InformationRelative Abundance
[M + NH₄]⁺877Molecular weight confirmationHigh in electrospray ionization
[M + Na]⁺882Alternative quantification adductModerate to high
[M + Ag]⁺966Enhanced unsaturated selectivityVariable with silver addition
[M + H - Palmitic]⁺621sn-3 position identificationModerate
[M + H - Oleic]⁺595, 619sn-1/sn-2 position identificationModerate
Acylium ions265, 291Fatty acid compositionLow to moderate

Multiple-stage mass spectrometry experiments enable deeper structural characterization through sequential fragmentation of primary product ions [27] [12]. Third-generation mass spectrometry analysis of acylium ions provides confirmatory evidence for fatty acyl identity and can reveal subtle structural features such as double bond position and branching patterns [9] [14]. The technique demonstrates detection limits in the microgram per milliliter range for direct infusion analysis and sub-microgram per milliliter levels when coupled with liquid chromatographic separation [25] [27].

Evaporative Light-Scattering Detection Sensitivity Thresholds

Evaporative light-scattering detection represents a universal detection methodology particularly well-suited for the quantification of 1,2-dioleoyl-3-palmitoylglycerol and related non-chromophoric lipid species [1] [15]. The technique operates through a three-stage process involving nebulization of the liquid chromatographic effluent, evaporation of volatile mobile phase components, and measurement of light scattering by residual non-volatile analyte particles [16] [17].

The sensitivity of evaporative light-scattering detection for 1,2-dioleoyl-3-palmitoylglycerol depends critically on several instrumental parameters that must be optimized for maximum analytical performance [1] [18]. Evaporator temperature settings between 25°C and 35°C provide optimal sensitivity for triacylglycerol analysis while preventing thermal decomposition of thermolabile compounds [16] [18]. Nebulizer temperature control at similar ranges ensures efficient droplet formation without excessive analyte volatilization [15] [17].

Gas flow rate optimization significantly impacts detection sensitivity, with values of 1.6 standard liters per minute providing the best compromise between sensitivity and baseline stability for triacylglycerol analysis [18] [19]. Higher flow rates improve the evaporation efficiency but may reduce the residence time of analyte particles in the detection chamber, potentially decreasing overall sensitivity [15] [16].

The limit of detection for 1,2-dioleoyl-3-palmitoylglycerol using optimized evaporative light-scattering detection reaches 0.1 micrograms of injected compound, while the limit of quantification extends to 0.3 micrograms [1] [24]. These sensitivity thresholds represent significant improvements over ultraviolet detection methods, particularly for samples with low triacylglycerol content such as unenriched infant formulas and biological extracts [1] [2].

Detection ParameterOptimal ValueSensitivity Impact
Evaporator Temperature25-35°CLower temperatures improve volatile compound retention
Nebulizer Temperature25-35°CControls droplet formation efficiency
Gas Flow Rate1.6 SLMBalances evaporation efficiency and particle residence time
Measurement Range0.1-2000.0 LSUWide dynamic range for diverse concentrations
Detection Limit0.1 μg injectedTrace-level quantification capability
Quantification Limit0.3 μg injectedReliable quantitative analysis threshold

Mobile phase composition exerts profound effects on evaporative light-scattering detection sensitivity, with high organic content (90-100% methanol) maximizing the amount of analyte entering the detector during the post-nebulization stage [18] [21]. The non-linear calibration response characteristic of evaporative light-scattering detection follows the relationship A = a × m^b, where A represents peak area, m denotes analyte mass, and b constitutes the response coefficient typically ranging from 1.02 to 1.89 for triacylglycerols [15] [21].

XLogP3

22.2

Hydrogen Bond Acceptor Count

6

Exact Mass

858.76764097 g/mol

Monoisotopic Mass

858.76764097 g/mol

Heavy Atom Count

61

UNII

YDE56N1T4L

Other CAS

27071-84-7

Wikipedia

1,2-dioleoyl-3-palmitoylglycerol

Dates

Modify: 2024-04-14

Explore Compound Types